molecular formula C18H15F3N4O3 B2724740 N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034324-54-2

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2724740
CAS No.: 2034324-54-2
M. Wt: 392.338
InChI Key: OCKCKYIZUNBPLG-UHFFFAOYSA-N
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Description

N-(2-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (TAK-041, NBI-1065846) is a small-molecule agonist of the orphan G protein–coupled receptor 139 (GPR139) with the molecular formula C₁₈H₁₅F₃N₄O₃ and a molecular weight of 392.33 g/mol . Structurally, it features a benzotriazinone core linked via an ethyl group to an acetamide moiety substituted with a 4-(trifluoromethoxy)phenyl group. TAK-041 was developed for cognitive impairment and negative symptoms in schizophrenia but was discontinued in Phase 2 clinical trials due to insufficient efficacy . Its synthesis involves coupling 2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetic acid with (S)-1-(4-(trifluoromethoxy)phenyl)ethylamine under optimized conditions .

Properties

IUPAC Name

N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3/c19-18(20,21)28-13-7-5-12(6-8-13)11-16(26)22-9-10-25-17(27)14-3-1-2-4-15(14)23-24-25/h1-8H,9-11H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKCKYIZUNBPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide involves multi-step reactions starting from commercially available precursors. The key steps typically include the formation of the benzotriazinone core followed by the introduction of the trifluoromethoxy phenyl group and the acetamide functionality. Reaction conditions may involve the use of specific catalysts, controlled temperatures, and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods: For industrial-scale production, the process might be optimized to minimize costs and maximize efficiency. This could involve the use of automated reactors, continuous flow systems, and recycling of solvents and catalysts. The industrial synthesis would also focus on scalability, ensuring that each step is reproducible on a large scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions:

  • Oxidation: Oxidative modifications could involve the conversion of the benzotriazinone ring into different oxidation states.

  • Reduction: Reduction reactions might alter the functional groups attached to the core structure.

  • Substitution: Functional group substitutions on the phenyl ring or the acetamide moiety are possible, potentially altering the compound's properties.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions using appropriate nucleophiles under base catalysis.

Major Products Formed: The products formed depend on the specific reaction conditions and reagents. For instance, oxidation might yield a different oxo-derivative, while substitution could introduce varied functional groups, thereby modifying the compound's properties.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxobenzo[d][1,2,3]triazin framework exhibit significant anticancer properties. A study demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy against tumors .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth and increased markers of apoptosis after treatment with this compound. The study concluded that further investigation into its mechanism could lead to new therapeutic strategies for breast cancer treatment .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results showed that the compound had a significant inhibitory effect on both bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

Mechanism and Molecular Targets: The compound's mechanism of action could involve binding to specific proteins or enzymes, thereby modulating their activity. Its effects might be mediated through interactions with molecular pathways related to its structural features, such as hydrogen bonding or pi-stacking interactions with biological targets.

Comparison with Similar Compounds

N-Alkyl/Phenyl-4-(4-Oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n)

These compounds, described in , share the benzotriazinone core but differ in linker length (butanamide vs. ethyl) and substituents (alkyl/phenyl vs. trifluoromethoxy phenyl). For example:

  • 14a : N-Ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide
  • 14n : N-Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide
Property TAK-041 Compound 14a
Core Structure Benzo[d][1,2,3]triazin-3(4H)-one Benzo[1,2,3]triazin-3(4H)-one
Linker Ethyl Butanamide
Substituent 4-(Trifluoromethoxy)phenyl Ethyl
Molecular Weight (g/mol) 392.33 ~350 (estimated)
Target GPR139 Not explicitly stated

The elongated butanamide linker in 14a–14n may enhance solubility but reduce blood-brain barrier permeability compared to TAK-041’s ethyl linker, which is critical for CNS targeting .

N-(3,4-Dimethoxyphenethyl)-3-(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide

This analogue (CAS 440331-63-5) replaces the trifluoromethoxy group with a 3,4-dimethoxyphenethyl moiety and uses a propanamide linker. The dimethoxy groups increase hydrophilicity but may reduce metabolic stability compared to the trifluoromethoxy group in TAK-041 .

Non-Benzotriazinone Analogues with Similar Targets

Pyrrolo[1,2-d][1,2,4]triazin Derivatives (20a–20l)

Compounds like 20a (C₁₈H₁₇N₅O₂) feature a pyrrolotriazinone core instead of benzotriazinone. They target undisclosed pathways but share acetamide functionalization. The pyrrolo-fused triazine ring may confer distinct electronic properties affecting receptor binding .

Anti-Exudative Acetamide Derivatives (3.1–3.21)

These compounds (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides) replace benzotriazinone with triazole-thioether moieties. They exhibit anti-inflammatory activity (comparable to diclofenac) but lack CNS targeting, highlighting structural determinants of pharmacological specificity .

Pharmacological and Clinical Comparison

Compound Target Key Pharmacological Data Clinical Status
TAK-041 GPR139 Potent agonist (EC₅₀ < 100 nM); CNS penetration Discontinued in Phase 2
14a–14n Undisclosed No explicit activity data Preclinical
Anti-Exudative Derivatives Inflammation 10 mg/kg dose reduced edema by 40–60% (vs. diclofenac) Preclinical

TAK-041’s high selectivity for GPR139 and CNS bioavailability distinguish it from analogues with peripheral targets . However, its clinical discontinuation underscores challenges in translating receptor engagement to therapeutic efficacy.

Physicochemical Comparison

Property TAK-041 14a 20a
LogP ~3.5 (predicted) ~2.8 (predicted) ~2.9 (predicted)
Solubility Moderate High Moderate
Metabolic Stability High (CF₃O group) Moderate Moderate

The trifluoromethoxy group in TAK-041 enhances lipophilicity and metabolic stability compared to methoxy or alkyl substituents .

Biological Activity

N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide, a compound derived from the oxobenzotriazine scaffold, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article explores the compound's biological activity through various studies and findings.

  • Molecular Formula : C18H18F3N4O2
  • Molecular Weight : 372.36 g/mol
  • CAS Number : 440331-99-7

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. The oxobenzotriazine core is known for its ability to inhibit specific enzymes and proteins involved in cancer cell proliferation and survival. Key mechanisms include:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and modification.
  • Targeting Kinases : It may also affect signaling pathways by inhibiting kinases that regulate cell growth and survival.
  • Interaction with Nucleic Acids : The structural features allow for binding to nucleic acids, potentially disrupting transcription processes in cancer cells.

Anticancer Activity

Recent studies have demonstrated that derivatives of the oxobenzotriazine scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54925

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against several bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Results indicated MIC values below 100 µg/mL for S. aureus, suggesting strong antibacterial properties.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa90

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound in vivo using a xenograft model of human breast cancer. The treatment group showed a significant reduction in tumor volume compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of the compound against multi-drug resistant strains of E. coli. The study concluded that the compound not only inhibited bacterial growth but also demonstrated synergy when combined with traditional antibiotics, enhancing their efficacy.

Q & A

Q. What are the key considerations for synthesizing this compound in the laboratory?

Synthesis requires meticulous optimization of reaction conditions. For analogous acetamide derivatives, anhydrous environments and controlled temperatures (e.g., 0°C to room temperature) are critical. Purification via column chromatography (ethyl acetate/hexane gradients) and monitoring via TLC are standard. Structural confirmation relies on spectroscopic techniques like ¹H NMR, as demonstrated in the synthesis of N-(4-Chloro-3-(trifluoromethyl)phenyl) derivatives, where DMSO-d₆ spectra resolved key proton environments .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Essential for confirming substituent positions and tautomeric forms. For example, in triazine derivatives, 2D NMR (HSQC, HMBC) resolved ambiguities in aromatic proton assignments .
  • HRMS : Validates molecular weight and purity.
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for acetamide) .

Q. What safety protocols are essential when handling this compound?

Based on structurally similar acetamides:

  • Use PPE (nitrile gloves, lab coats) and work in a fume hood.
  • In case of skin contact, wash immediately with soap/water and consult a physician .
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For triazine analogs, DFT aligned with observed NMR shifts .
  • Molecular Docking : Screens potential biological targets (e.g., kinases) by simulating ligand-protein interactions. SPR assays validated docking results for related benzamide derivatives .

Q. How should researchers address contradictions in biological activity data?

  • Orthogonal Assays : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., viability assays) studies to confirm activity.
  • Metabolic Stability Tests : Use liver microsomes to assess degradation rates, as trifluoromethoxy groups may enhance stability .
  • Dose-Response Analysis : Calculate IC₅₀ values across multiple cell lines to rule out cell-specific effects .

Q. What strategies optimize bioavailability for pharmacological studies?

  • Lipophilicity Optimization : Measure logP via HPLC and introduce solubilizing groups (e.g., PEG chains) without disrupting target binding.
  • Pro-drug Approaches : Modify the acetamide moiety to enhance membrane permeability, as seen in quinazolinone derivatives .
  • In Vivo PK Studies : Track plasma half-life and tissue distribution in rodent models, guided by QSAR models .

Methodological Frameworks for Experimental Design

Q. How to link this research to a theoretical framework for mechanistic studies?

  • Guiding Principle 2 ( ): Anchor hypotheses to existing theories (e.g., enzyme inhibition kinetics or receptor-ligand dynamics). For example, use Michaelis-Menten models to study enzyme interactions .
  • Structure-Activity Relationships (SAR) : Systematically modify substituents (e.g., trifluoromethoxy vs. methoxy) to correlate structural changes with bioactivity .

Q. What statistical methods resolve data variability in dose-response experiments?

  • Non-linear Regression : Fit sigmoidal curves to dose-response data using tools like GraphPad Prism.
  • ANOVA with Post-hoc Tests : Identify significant differences between treatment groups.
  • Principal Component Analysis (PCA) : Reduces dimensionality in high-throughput screening data .

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